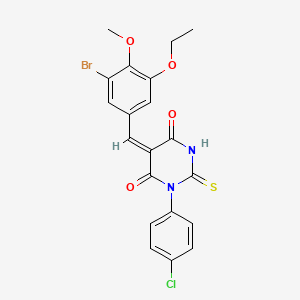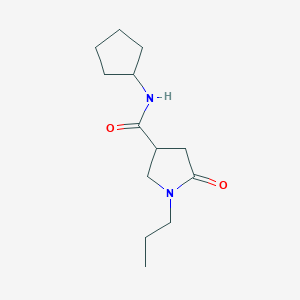
N-1H-indol-5-yl-4-(4-oxo-3(4H)-quinazolinyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1H-indol-5-yl-4-(4-oxo-3(4H)-quinazolinyl)butanamide, also known as IQB-9302, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-1H-indol-5-yl-4-(4-oxo-3(4H)-quinazolinyl)butanamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. N-1H-indol-5-yl-4-(4-oxo-3(4H)-quinazolinyl)butanamide has also been shown to activate the Nrf2/ARE pathway, which plays a key role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
In addition to its therapeutic potential, N-1H-indol-5-yl-4-(4-oxo-3(4H)-quinazolinyl)butanamide has also been found to have various biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes and reduce oxidative stress in vitro and in vivo. N-1H-indol-5-yl-4-(4-oxo-3(4H)-quinazolinyl)butanamide has also been found to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-1H-indol-5-yl-4-(4-oxo-3(4H)-quinazolinyl)butanamide is its relatively low toxicity and high selectivity for cancer cells and inflamed tissues. However, one of the limitations of N-1H-indol-5-yl-4-(4-oxo-3(4H)-quinazolinyl)butanamide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for N-1H-indol-5-yl-4-(4-oxo-3(4H)-quinazolinyl)butanamide in various disease models.
Zukünftige Richtungen
For N-1H-indol-5-yl-4-(4-oxo-3(4H)-quinazolinyl)butanamide research include investigating its potential as a combination therapy and optimizing its synthesis method.
Synthesemethoden
N-1H-indol-5-yl-4-(4-oxo-3(4H)-quinazolinyl)butanamide is synthesized through a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with indole-3-carboxaldehyde, followed by reduction and cyclization to form the quinazolinone ring. The resulting compound is then coupled with 4-(aminomethyl)butanoic acid to form the final product, N-1H-indol-5-yl-4-(4-oxo-3(4H)-quinazolinyl)butanamide.
Wissenschaftliche Forschungsanwendungen
N-1H-indol-5-yl-4-(4-oxo-3(4H)-quinazolinyl)butanamide has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-1H-indol-5-yl-4-(4-oxo-3(4H)-quinazolinyl)butanamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In inflammation research, N-1H-indol-5-yl-4-(4-oxo-3(4H)-quinazolinyl)butanamide has been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases. In neurological disorder research, N-1H-indol-5-yl-4-(4-oxo-3(4H)-quinazolinyl)butanamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(1H-indol-5-yl)-4-(4-oxoquinazolin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c25-19(23-15-7-8-17-14(12-15)9-10-21-17)6-3-11-24-13-22-18-5-2-1-4-16(18)20(24)26/h1-2,4-5,7-10,12-13,21H,3,6,11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRSDBRNEVFHJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NC3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2'-(4-chlorophenyl)-3a',6',7',8',8a',8b'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-a]pyrrolizine]-1',2,3'(1H,2'H)-trione](/img/structure/B6068660.png)
![7-(4-fluorophenyl)-3-phenyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B6068669.png)
![1-(1H-indol-3-yl)-2-[(6-methylpyrimidin-4-yl)thio]ethanone](/img/structure/B6068678.png)
![[1-(4-butoxybenzyl)-3-piperidinyl]methanol](/img/structure/B6068680.png)
![5-methyl-3-({4-[4-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}carbonyl)-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B6068690.png)
![1-methyl-4-phenyl-6-[4-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6068698.png)


![3-{1-[(4-methoxy-1H-indol-2-yl)carbonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6068714.png)
![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B6068720.png)
![6-amino-2-[(2,4-dichlorobenzyl)thio]-4-pyrimidinol](/img/structure/B6068746.png)


![N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea](/img/structure/B6068754.png)